2-Fluorophenetole
Overview
Description
2-Fluorophenetole is a chemical compound with the linear formula C8H9FO . It has a molecular weight of 140.159 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H9FO . This indicates that the molecule consists of 8 carbon atoms, 9 hydrogen atoms, and 1 fluorine atom .Scientific Research Applications
Microwave-Enhanced Williamson Ether Synthesis
2-Fluorophenetole has been utilized in a student-centered research experiment focusing on the optimization of reaction conditions for the Williamson ether synthesis. The experiment involved the synthesis of this compound from 2-fluorophenol, ethyl bromide, and potassium carbonate using microwave acceleration. This approach allowed for rapid iteration of experimental conditions, including variables such as reagent equivalencies, solvents, microwave reaction time, temperature, and wattage. This experiment provided students with a practical understanding of reaction optimization in organic chemistry (Baar, 2018).
Conformational Reactivity Studies
Research on β-fluorophenetole, a derivative of this compound, has been conducted to understand its conformational isomers and their reactivities. Utilizing techniques like X-ray crystallography, Raman scattering, and resonance-enhanced multiphoton ionization (REMPI) spectroscopy, researchers have studied the structure and spectroscopic properties of β-fluorophenetole in both solid and gaseous states. These studies contribute to a deeper understanding of the molecular structure and behavior of fluorinated compounds in different phases (Kohler, Morton, Nguyễn, & Shaler, 1999).
Development of NIR-II Molecular Fluorophores
This compound has also found application in the development of high-performance near-infrared (NIR-II) fluorophores. These fluorophores, used for biological imaging, have been engineered for enhanced fluorescence performance. The research in this area contributes significantly to biomedical imaging technologies, offering improved temporal and spatial resolutions for applications like blood vessel imaging in animals (Yang et al., 2018).
Properties
IUPAC Name |
1-ethoxy-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSJADMOVKSAQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075345 | |
Record name | o-Fluorophenatole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7075345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
451-80-9 | |
Record name | 1-Ethoxy-2-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=451-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluorophenetole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluorophenetole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89718 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | o-Fluorophenatole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7075345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-FLUOROPHENETOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-FLUOROPHENETOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K5BR6L5D6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is special about the synthesis of 2-Fluorophenetole described in this research paper?
A1: The research focuses on optimizing a greener and more efficient synthesis of this compound using microwave-assisted technology []. Traditional Williamson ether synthesis can be time-consuming. This paper explores how microwave heating can significantly accelerate the reaction between 2-fluorophenol and ethyl bromide in the presence of potassium carbonate, leading to faster reaction times without compromising yield [].
Q2: How is the synthesized this compound analyzed in this study?
A2: The researchers utilize Gas Chromatography coupled with Mass Spectrometry (GC-MS) to rapidly analyze the reaction products []. This technique allows them to identify this compound and assess the reaction's success by quantifying its presence compared to any remaining starting materials []. This rapid analysis method enables students to evaluate and adjust reaction conditions within a single laboratory session, highlighting the efficiency of the microwave-assisted approach.
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